molecular formula CH2CHCOOC2H5<br>C5H8O2<br>C5H8O2 B129917 Ethyl acrylate CAS No. 140-88-5

Ethyl acrylate

Cat. No. B129917
CAS RN: 140-88-5
M. Wt: 100.12 g/mol
InChI Key: JIGUQPWFLRLWPJ-UHFFFAOYSA-N
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Description

Ethyl acrylate is a monomer extensively used in polymer manufacturing, known for its role in the production of polymers and copolymers for various applications such as latex paints, textiles, paper coatings, and specialty plastics . It is a compound that can be metabolized and detoxified rapidly at low concentrations, but exhibits toxicity at higher concentrations .

Synthesis Analysis

Ethyl acrylate can be synthesized through various methods, including the catalytic carboxylation of ethylene with CO2 in the presence of a base, as optimized in a one-step homogeneous nickel- or palladium-catalyzed reaction . Another method involves the reaction of ethyl 2-(bromomethyl)-3-cyanoacrylate and primary amines to produce ethyl 2-[(alkylamino)(cyano)methyl] acrylates . Additionally, ethyl acrylate derivatives can be synthesized from CO2 and ethylene, although this process presents challenges such as the elimination of β-hydride from metallalactone to release free acrylate .

Molecular Structure Analysis

The molecular structure of ethyl acrylate and its derivatives can be complex, with the potential for various bonding forms and interactions. For instance, in the poly(acrylic acid)/poly(ethylene oxide) complex, three hydrogen bonding forms for the carboxyl group of poly(acrylic acid) are identified, including complex, dimeric, and free forms . The molecular motion and interaction of these polymers can be studied using techniques like 13C CP/MAS n.m.r. .

Chemical Reactions Analysis

Ethyl acrylate is reactive and can form adducts with glutathione and proteins, as demonstrated in vitro. The rate of conjugation with glutathione and the binding to protein homogenates have been quantified, showing similar second-order rate constants . Additionally, ethyl acrylate can undergo polymerization reactions, such as the radical polymerization of ethyl α-(aminomethyl)acrylate, which involves subsequent ester–amide exchange reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl acrylate copolymers can be influenced by the distribution of functional groups along the polymer backbone. For example, ethylene-co-acrylic acid copolymers synthesized via olefin metathesis polymerization exhibit unique morphologies and thermal properties based on the placement of carboxylic acid moieties . The morphology and chain dynamics of such copolymers can be investigated using relaxation time measurements and temperature dependence of linewidths .

Scientific Research Applications

Production Process Control

Ethyl acrylate (EA) is a key component in the production of varnishes, adhesives, and finishes for papers and textiles. A study described the production process of EA from ethanol and acrylic acid, emphasizing the importance of a control strategy for the coupled reactor/columns process. This strategy ensures the production of high-purity EA by managing disturbances in feed flow rates and compositions (Chien, Chen, & Kuo, 2008).

Polymerization and Material Responsiveness

Ethyl α-(aminomethyl)acrylate, a variant of EA, was found to undergo a unique polymerization process leading to the formation of pH/temperature-responsive materials. This characteristic opens up new possibilities for creating smart materials in various applications (Kohsaka, Matsumoto, & Kitayama, 2015).

Photooxidative Stability of Polymers

EA is a component in polymers subjected to photooxidative conditions. A study investigating the stability of polymers like poly(ethyl acrylate) under artificial solar light irradiation provided insights into the molecular and chemical changes during the degradation process. This information is crucial for understanding and improving the longevity and performance of materials exposed to sunlight (Chiantore, Trossarelli, & Lazzari, 2000).

Polymer Deposition and Mechanical Properties

Initiated chemical vapor deposition (iCVD) of alkyl acrylate polymers, including EA, was studied to understand the impact of process parameters on polymerization. This research is significant for industrial applications, providing a pathway to produce polymers with specific properties through controlled vapor deposition processes (Lau & Gleason, 2006). Moreover, the mechanical properties and morphology of cobalt and sodium neutralized poly(ethyl acrylate-co-acrylate) ionomers were explored, highlighting the effects of plasticization on these materials, which is crucial for their application in various industries (Kim et al., 2006).

Safety And Hazards

Ethyl acrylate is highly flammable and is a confirmed carcinogen . It can cause irritation and burns of eyes and skin . Exposure to excessive vapor concentrations can also cause drowsiness accompanied by nausea, headache, or extreme irritation of the respiratory tract .

Future Directions

There is a general trend in creating materials in a more sustainable way . The field of acrylic resin production likewise follows this trend, and the use of biobased monomers is at the forefront of this trend . There are numerous biomass feedstock pathways toward conventional monomers which are now produced mainly from crude oil .

properties

IUPAC Name

ethyl prop-2-enoate
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InChI

InChI=1S/C5H8O2/c1-3-5(6)7-4-2/h3H,1,4H2,2H3
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InChI Key

JIGUQPWFLRLWPJ-UHFFFAOYSA-N
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Canonical SMILES

CCOC(=O)C=C
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Molecular Formula

C5H8O2, Array
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Related CAS

9003-32-1
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DSSTOX Substance ID

DTXSID4020583
Record name Ethyl acrylate
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Molecular Weight

100.12 g/mol
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Physical Description

Ethyl acrylate, stabilized appears as a clear colorless liquid with an acrid odor. Flash point 60 °F. May polymerize exothermically if heated or contaminated. If the polymerization takes place inside a container, the container may rupture violently. Auto ignition temperature 721 °F (383 °C) (NTP). Less dense than water. Vapors heavier than air. Used to make paints and plastics., Liquid, Colorless liquid with an acrid odor; [NIOSH], COLOURLESS LIQUID WITH PUNGENT ODOUR., Colourless mobile liquid; lachrymator/intense, harsh, fruity aroma, Colorless liquid with an acrid odor.
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Boiling Point

211.6 °F at 760 mmHg (NTP, 1992), 99.4 °C, 99.00 to 100.00 °C. @ 760.00 mm Hg, 99 °C, 211 °F
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Flash Point

48 °F (NTP, 1992), 50 °F (10 °C) (open cup), 60 °F (open cup), 9 °C c.c., 48 °F
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Solubility

10 to 50 mg/mL at 70 °F (NTP, 1992), Slightly soluble in dimethyl sulfoxide; soluble in chloroform; miscible in ethanol, ethyl ether, Soluble in alcohol and ether, 2% (wt/vol) in water at 20 °C, 1.5 parts by wt (of the formula wt)/100 parts by wt of water, In water, 15,000 mg/L at 25 °C (1.50 g/100 g), 15 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 1.5, Soluble in ether and oils; Slightly soluble water, Soluble (in ethanol), 2%
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Density

0.923 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9234 g/cu cm at 20 °C, Liquid heat capacity = 0.453 BTU/lb-F at 70 °F; Liquid thermal conductivity = 10149 BTU-in/hr-sq ft-F at 70 °C; Saturated vapor density = 0.01011 lb/cu ft at 70 °F; Ideal gas heat capacity = 0.272 BTU/lb-F at 75 °F, Bulk density: 7.6 lb/gal at 20 °C, Relative density (water = 1): 0.92, 0.916-0.919, 0.92
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Vapor Density

3.45 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.45 (Air = 1), Relative vapor density (air = 1): 3.45, 3.45
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Record name Ethyl acrylate
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Vapor Pressure

29.3 mmHg at 68 °F ; 40 mmHg at 79 °F (NTP, 1992), 29.0 [mmHg], 38.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 3.9, 29 mmHg
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Mechanism of Action

Cytotoxicity is primarily limited to the olfactory epithelium of the dorsal meatus region of the nasal cavity of rodents following inhalation exposure to acrylic monomers. To investigate the biochemical basis for this effect, three regions of the Fischer F344N rat nasal cavity were evaluated for carboxylesterase activity for ... ethyl acrylate. ... No regional difference in carboxylesterase activity was observed between sensitive and non-sensitive regions of olfactory epithelium. Respiratory epithelium (resistant to cytotoxicity) was found to be have a much lower rate of carboxylesterase activity than olfactory epithelium. These results suggest that the regional distribution of cytotoxicity observed in the rat nasal cavity at high concentrations of inhaled acrylic monomers may be due in part to the amount of released organic acid following deposition. However, the observation of the same esterase activity in sensitive and nonsensitive olfactory regions suggests that nasal air flow patterns and regional deposition may also be critical factors., Quantitative hemolysis assays of acrylate and methacrylate esters provided estimates of the intrinsic hemolytic activity (Hi, the slope of the concentration-response curve) and the concentrations effecting 5% (H5) and 50% (H50) hemolysis. The dependence of hemolytic activity and LD50 (mice) on physical properties (lipophilicity, molar refraction, and molecular volume of the esters was detected by multiple regression analysis. The observed correlations were: Hi, R2 = 0.94; H5, R2 = 0.95; H50, R2 = 0.94; and LD50, R2 (all compounds) = 0.80, R2 (all compounds less the methyl esters) = 0.94. The difference of the methyl esters was associated with the smaller steric volume of the methyl ester substituent and the presence (methacrylates) or absence (acrylates) of the branched methyl group. Associative steric contributions of the branched methyl group and the ester substituents were probably responsible for greater variability in the methyacrylate series ... /It was concluded that/ the mechanism of the action of the esters is membrane-mediated and relatively nonspecific and that in vivo biotransformation was not a significant factor. Also, long-term toxic liability of the esters may be more closely related to intrinsic toxicity than acute toxicity., Over the past several years, /the authors/ have been evaluating the mutagenicity and clastogenicity of compounds capable of Michael-type reactions. These compounds, including acrylamide, several acrylate and methacrylate esters, vinyl sulfones, and phorone, have been evaluated using TK+/- -3.7.2C mouse lymphoma cells. Mutagenic chemicals induced increases in the number of small colony tk- deficient mutants. This suggested a clastogenic mechanism which was confirmed by demonstrating increases in aberrations and micronucleus frequencies in cultured cells. Vinyl sulfone was found to be the most effective chemical mutagen with induction of genotoxic effects at concentrations as low as 0.25 microgram/ml. The other compounds also produced positive results, but at higher concentrations. Since these compounds are known to deplete glutathione, phorone, a model glutathione depleter, was examined and found to produce similar effects as the other compounds in mouse lymphoma cells. These results suggest that the direct-acting Michael-type reaction has activity relevant to producing a genotoxic effect. Since acrylamide has been found to be a potent germ cell mutagen, this mechanism may be also relevant in the induction of heritable mutagenic risk.
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Impurities

Water: 0.05% by wt (max), acrylic acid: 0.005% by wt (max)
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Product Name

Ethyl acrylate

Color/Form

Colorless liquid, Clear liquid

CAS RN

140-88-5, 9003-32-1, 87605-70-7
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Melting Point

-96.2 °F (NTP, 1992), -71.2 °C, Specific heat at -60 °C: 0.442 cal/g/deg C; MP: 20 °C at 39.2 mm Hg (polymerizes on distillation); azeotropes: 45% water = BP 81 °C; 56.8% ethanol = BP 76 °C, -71 °C, -96 °F
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Synthesis routes and methods I

Procedure details

A monomer emulsion was formed from 1397 g ethyl acrylate, 386 g methyl methacrylate (as well as <2% by weight of total monomer of methacrylic acid, sodium carbonate and n-dodecylmercaptan) with 499 g DI water and 51.8 g anionic surfactant (30% active) which was emulsified with stirring. 9 g anionic surfactant (30% active) and 547 g DI water were charged to a 4L multi-neck flask fitted with mechanical stirring. The flask contents were heated to 75° C. under nitrogen. To the stirred kettle contents were added 67 g monomer emulsion followed by 0.02 g ferrous sulfate heptahydrate and 0.02 g tetrasodium salt of ethylenediamine-tetraacetic acid in 23.5 g DI water and sodium carbonate (<0.5% based on total monomer). Polymerization was initiated by the addition of 1.2 g sodium persulfate in 36 g DI water followed by 0.6 g sodium hydrosulfite in 5 g DI water. Gradual addition of the monomer emulsion was subsequently initiated. Separate solutions of 3.8 g APS in 160 g DI water and 1 g of D-Isoascorbic acid in 160 g DI water were fed concurrently with the monomer emulsion. After half of the monomer was fed, 55 grams of a 50% solution of ureido methacrylate was added to the remainder of the monomer emulsion. Total addition time for the three feeds was 90-100 minutes. Reactor temperature was maintained at 75° C. throughout the polymerization. 32 g DI water was used to rinse the emulsion feed line to the reactor. After completion of the monomer emulsion addition, the reactor was cooled from 75° C. to 60° C. as the residual monomer was reduced by additional redox pair addition. The polymer emulsion was neutralized to pH 8 with sodium hydroxide solution. Less than 2% by weight of anionic surfactant and preservative were then added. Final particle size was 150 nm and solids content was 50%. The polymer is designated Polymer A.
Quantity
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499 g
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Synthesis routes and methods II

Procedure details

141 g of a 30 percent dispersion of a copolymer of equal parts of methacrylic acid and ethyl acrylate (42 g of solids) were mixed with 328 g of a 30 percent dispersion of film forming copolymer of ethyl acrylate and methyl methacrylate in a ratio of 2:1 (98 g of solids). A suspension of 70 g of talc in 514 g of water was then added. The mixture had a pH of 5.7. (The film forming copolymer has a Tλmax of 29° C. The minimum film forming temperature of the aqueous dispersion is 8° C.).
Quantity
0 (± 1) mol
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Synthesis routes and methods III

Procedure details

5 parts of sodium polyacrylate (molecular weight about 200,000) are dissolved in 277 parts of water. 5 parts of the oxyalkylation product obtained by reacting 1 mole of di-(α-phenylethyl)-phenol first with 7 moles of propylene oxide and then with 20 moles of ethylene oxide, 10 parts of urea and 3 parts of diammonium phosphate are added to the solution. After a brief period, a homogeneous mixture is obtained, to which 500 parts of gasoline (boiling range 140° - 200° C) and 200 parts of a 40% strength aqueous dispersion of a copolymer of 65 parts of butyl acrylate, 24 parts of styrene, 6 parts of ethyl acrylate and 5 parts of N-methylolmethacrylamide are added, with vigorous stirring (3,000 rmp). A very stable oil-in-water emulsion is obtained, which is particularly suitable for use as a carrier for organic pigments.
[Compound]
Name
sodium polyacrylate
Quantity
0 (± 1) mol
Type
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Reaction Step One
Name
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Synthesis routes and methods IV

Procedure details

The procedure described in Example 1(A) was repeated, except that the diallyl phthalate crosslinking monomer was replaced by the aromatic diacrylate monomer available commercially as "Photomer" 4028 (Registered Trade Mark of Diamond Shamrock Co.) and which is believed to be essentially the diacrylate of bisphenol A. The amounts of the monomers were adjusted to give a polymer composition of ethyl acrylate 61.5%, methyl methacrylate 28%, 2-hydroxyethyl acrylate 10%, "Photomer" 4028 0.5%, and the amount of copolymer stabiliser solution in the main feed was increased from 294.9 parts to 368.6 parts. The final dispersion had a non-volatile content of 61.6%, a high-shear viscosity of 0.8 poise and a particle size ("Nanosizer" determination) of 0.25 μm. The gel content of the disperse phase was 89%. When the dispersion was applied to glass and allowed to dry, a good clear, flexible film was obtained; its extensibility was in excess of 1000%.
Quantity
0 (± 1) mol
Type
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[Compound]
Name
aromatic diacrylate
Quantity
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[Compound]
Name
Diamond
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[Compound]
Name
diacrylate
Quantity
0 (± 1) mol
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Reaction Step Five
Yield
61.5%

Synthesis routes and methods V

Procedure details

350 g of toluene, 135 g of ethyl acrylate, and 15 g of n-decyl methacrylate were polymerized with stirring in a reaction flask at 50°-60° C. under argon with 0.3 g of dodecyl mercaptan as a regulator and 2 g of t-butyl perneodecanoate as initiator. After about 30 minutes of reaction, the mixture was precipitated in methanol and the polymer was dried under vacuum.
Quantity
0.3 g
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350 g
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl acrylate
Reactant of Route 2
Ethyl acrylate
Reactant of Route 3
Reactant of Route 3
Ethyl acrylate
Reactant of Route 4
Reactant of Route 4
Ethyl acrylate
Reactant of Route 5
Ethyl acrylate
Reactant of Route 6
Reactant of Route 6
Ethyl acrylate

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